molecular formula C9H5BrN2O2S B2609657 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid CAS No. 1491290-19-7

4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid

Cat. No. B2609657
CAS RN: 1491290-19-7
M. Wt: 285.12
InChI Key: KQNJSVBCNVGNJX-UHFFFAOYSA-N
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Description

4-Bromophenylacetic acid is an organic compound and a derivative of phenylacetic acid containing a bromine atom in the para position . It’s a white solid with a honey-like odor .


Synthesis Analysis

4-Bromophenylacetic acid may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It was first prepared in the laboratory by treatment of phenylacetic acid with bromine and mercuric oxide .


Molecular Structure Analysis

The molecular formula of 4-Bromophenylacetic acid is C8H7BrO2 . The molecular weight is 215.04 g/mol .


Chemical Reactions Analysis

4-Bromophenylacetic acid reacts with sodium tetraphenylborate to form felbinac which can be further converted to xenbucin .


Physical And Chemical Properties Analysis

4-Bromophenylacetic acid is a white solid with a melting point of 118 °C . It’s slightly soluble in water .

Safety And Hazards

4-Bromophenylacetic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

Research into the synthesis and properties of bromophenyl compounds continues to be an active area of study. For example, novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety are being synthesized and studied for their potential as antimicrobial and antiproliferative agents .

properties

IUPAC Name

4-(4-bromophenyl)thiadiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2S/c10-6-3-1-5(2-4-6)7-8(9(13)14)15-12-11-7/h1-4H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNJSVBCNVGNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SN=N2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid

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